molecular formula C11H10N2O2S B13540530 4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid

4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13540530
M. Wt: 234.28 g/mol
InChI Key: SFMBMLQZVVWEES-UHFFFAOYSA-N
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Description

4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 4-position, a thiophene ring at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-(thiophen-2-yl)pyrimidine-5-carboxylic acid. This intermediate is then ethylated at the 4-position using ethyl iodide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrimidine rings are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid
  • 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid
  • 4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid

Uniqueness

4-Ethyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both the ethyl and thiophene substituents, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions compared to similar compounds.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-ethyl-2-thiophen-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c1-2-8-7(11(14)15)6-12-10(13-8)9-4-3-5-16-9/h3-6H,2H2,1H3,(H,14,15)

InChI Key

SFMBMLQZVVWEES-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2=CC=CS2

Origin of Product

United States

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